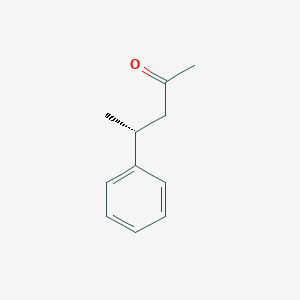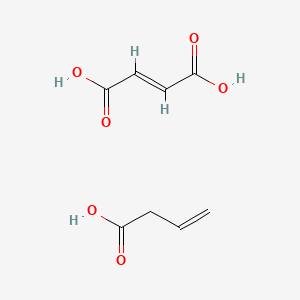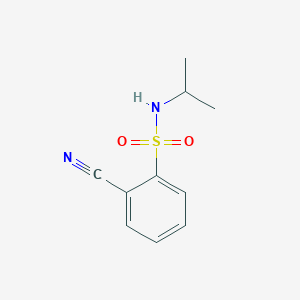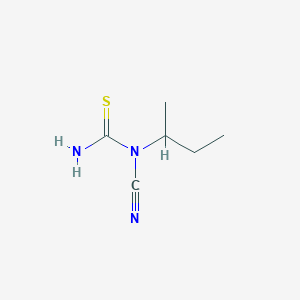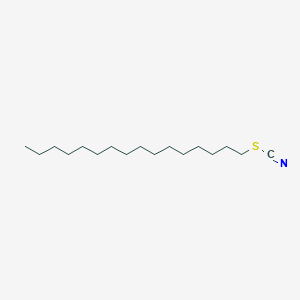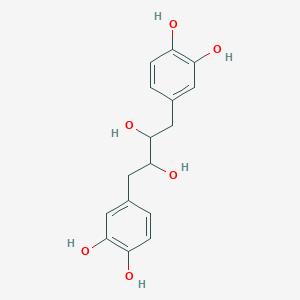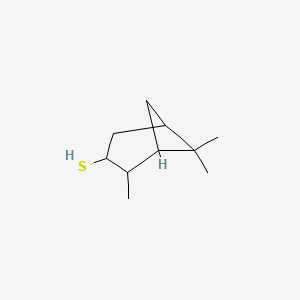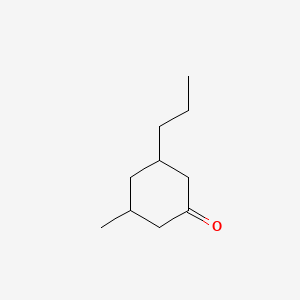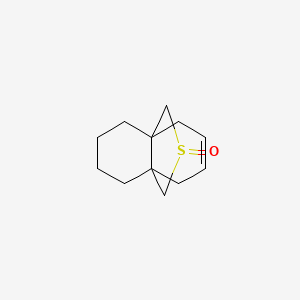![molecular formula C12H18O2S B14462922 2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)- CAS No. 71899-73-5](/img/structure/B14462922.png)
2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, which is further substituted with a methyl group and a sulfinyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with a sulfinylating agent such as ®-(4-methylphenyl)sulfinyl chloride under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanal.
Reduction: Formation of 3-methyl-1-[®-(4-methylphenyl)thio]-2-butanol.
Substitution: Formation of 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-2-chlorobutane.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group and a methyl group but lacking the sulfinyl group.
2-Butanol: A simpler secondary alcohol without the additional methyl and sulfinyl substitutions.
4-Methylphenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different alkyl chain structures.
Uniqueness
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is unique due to the presence of both a chiral center and a sulfinyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71899-73-5 |
|---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
(2S)-3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-9(2)12(13)8-15(14)11-6-4-10(3)5-7-11/h4-7,9,12-13H,8H2,1-3H3/t12-,15-/m1/s1 |
InChI-Schlüssel |
KJKODYVDGQSJEV-IUODEOHRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)CC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



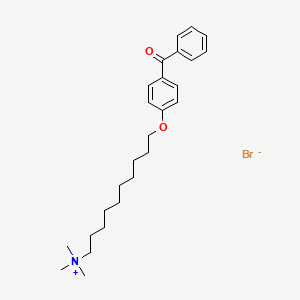
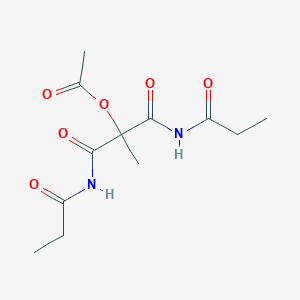
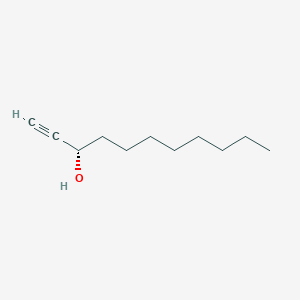
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
